molecular formula C14H23NO2 B6112185 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6112185
M. Wt: 237.34 g/mol
InChI Key: UCARNLFYCFCVQH-UHFFFAOYSA-N
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Description

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure It features a cyclohexene ring with various substituents, including a hydroxy group, a dimethyl group, and a carbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Addition of the Dimethyl Groups: The dimethyl groups can be added through alkylation reactions, using reagents like methyl iodide in the presence of a strong base.

    Formation of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a reaction with an appropriate amine and an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a strong base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(C-methyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-(C-ethyl-N-butylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-4,4-dimethylcyclohex-2-en-1-one

Uniqueness

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-7-15-10(6-2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARNLFYCFCVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(CC)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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